

# XOMA-629: A Technical Overview of a BPI-Derived Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XMP-629   |           |
| Cat. No.:            | B15564522 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

XOMA-629 is a synthetic, proprietary, patented antimicrobial peptide that was under development by XOMA Ltd. as a topical treatment for bacterial skin infections, primarily impetigo.[1] The peptide is a derivative of human bactericidal/permeability-increasing protein (BPI), a key component of the innate immune system's defense against invading microbes.[1] Although its development was halted in the clinical phase, the discovery and preclinical evaluation of XOMA-629 provide valuable insights into the therapeutic potential of BPI-derived peptides. This technical guide synthesizes the available information on the discovery, mechanism of action, and development of XOMA-629.

## **Discovery and Design**

XOMA-629 originates from the N-terminal region of human BPI, a 55 kDa protein found in the azurophilic granules of polymorphonuclear leukocytes. This N-terminal fragment is known to harbor the full antibacterial and lipopolysaccharide (LPS)-neutralizing activities of the full-length protein. XOMA has been a key player in researching and developing BPI-based therapeutics, with numerous patents covering BPI protein products and their various medical applications.

The precise amino acid sequence of XOMA-629 is KLFR-(d-naphtho-Ala)-QAK-(d-naphtho-Ala). This sequence includes non-standard amino acids (d-naphthylalanine), suggesting a design aimed at enhancing stability and efficacy.



The general discovery process for a synthetic antimicrobial peptide like XOMA-629 can be visualized as follows:





Click to download full resolution via product page

**Fig. 1:** Generalized workflow for the discovery and preclinical development of a synthetic antimicrobial peptide.

#### **Mechanism of Action**

XOMA-629 is reported to have a unique mechanism of action that involves the disruption of the bacterial membrane but is not driven by pore-forming lysis.[1] This is consistent with the known mechanism of its parent protein, BPI. BPI and its N-terminal fragments have a high affinity for the lipopolysaccharides (LPS) that are major components of the outer membrane of Gramnegative bacteria. The binding of BPI to LPS leads to a series of events that compromise the integrity of the bacterial cell envelope, ultimately leading to cell death. While XOMA-629 was also shown to be effective against Gram-positive bacteria, which lack LPS, the precise molecular interactions leading to membrane disruption in these organisms have not been publicly detailed.

The proposed mechanism of action for BPI-derived peptides against Gram-negative bacteria is illustrated below:



Click to download full resolution via product page

Fig. 2: Proposed mechanism of action of XOMA-629 against Gram-negative bacteria.

# Preclinical and Clinical Development In Vitro Activity

Preclinical in vitro studies demonstrated that XOMA-629 has rapid and potent antimicrobial activity against several bacterial strains known to cause impetigo.[1] These include:



- Streptococcus pyogenes
- Methicillin-sensitive Staphylococcus aureus (MSSA)
- Methicillin-resistant Staphylococcus aureus (MRSA)

XOMA-629 was also reported to be active against several multi-drug resistant strains of MRSA. [1] An important characteristic highlighted in preclinical data was a low potential for the development of antimicrobial resistance.[1]

Table 1: Summary of XOMA-629 In Vitro Antimicrobial Activity

| Target Organism                                    | Activity | Quantitative Data (MIC) |
|----------------------------------------------------|----------|-------------------------|
| Streptococcus pyogenes                             | Potent   | Not publicly available  |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Potent   | Not publicly available  |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent   | Not publicly available  |
| Multi-drug resistant MRSA                          | Active   | Not publicly available  |

Note: MIC (Minimum Inhibitory Concentration) values from preclinical studies have not been made publicly available.

#### **Clinical Trials**

In July 2008, XOMA initiated a Phase 2a clinical trial to evaluate a 1% topical gel formulation of XOMA-629 for the treatment of primary impetigo.[1]

Table 2: XOMA-629 Phase 2a Clinical Trial Design



| Parameter          | Details                                                       |
|--------------------|---------------------------------------------------------------|
| Indication         | Primary Impetigo                                              |
| Phase              | 2a                                                            |
| Objective          | To assess the safety and efficacy of 1% XOMA-629 topical gel. |
| Comparator         | Control cream for impetigo.                                   |
| Patient Population | 45 patients with primary impetigo.                            |
| Dosing Regimen     | Three times per day for five days.                            |
| Primary Endpoint   | Clinical success one week after the last day of treatment.    |

Preliminary data from this study was anticipated in the fourth quarter of 2008.[1] However, in November 2008, XOMA announced the suspension of the development of XOMA-629 due to economic conditions at the time.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of XOMA-629 have not been published. However, standard methodologies for assessing the in vitro efficacy of antimicrobial peptides were likely employed.

#### **Minimum Inhibitory Concentration (MIC) Assay**

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity. A typical protocol for determining the MIC of a peptide like XOMA-629 would be the broth microdilution method.

- Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Peptide Dilution Series: A serial two-fold dilution of XOMA-629 is prepared in the growth medium in a 96-well microtiter plate.



- Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility control) are also included.
- Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
- MIC Determination: The MIC is determined as the lowest concentration of XOMA-629 at which there is no visible bacterial growth (turbidity).

### **Time-Kill Kinetic Assay**

To assess the rate of bactericidal activity, a time-kill kinetic assay would be performed.

- Preparation: Standardized bacterial suspensions are prepared as for the MIC assay.
- Exposure: The bacterial suspensions are exposed to various concentrations of XOMA-629 (e.g., 1x, 2x, and 4x the MIC) and a no-drug control.
- Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are taken from each suspension.
- Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
- Analysis: The change in bacterial count over time is plotted for each concentration of XOMA-629 to determine the rate and extent of bacterial killing.

#### Conclusion

XOMA-629 represented a promising therapeutic candidate from the class of BPI-derived antimicrobial peptides. Its potent in vitro activity against clinically relevant and drug-resistant bacteria, combined with a low potential for resistance, highlighted its potential as a topical antimicrobial agent. While its clinical development was prematurely halted, the foundational research into XOMA-629 contributes to the broader understanding of synthetic antimicrobial peptides and their potential to address the growing challenge of antibiotic resistance. Further research into BPI-derived peptides with optimized properties may yet yield new and effective anti-infective therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- To cite this document: BenchChem. [XOMA-629: A Technical Overview of a BPI-Derived Antimicrobial Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564522#discovery-and-development-of-xoma-629]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com